molecular formula C10H18ClN B13633964 rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride

Cat. No.: B13633964
M. Wt: 187.71 g/mol
InChI Key: FZSITVVCEUQLDR-RDTSDOJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is a racemic bicyclic amine hydrochloride salt characterized by a rigid bicyclo[3.3.1]nonene core. The compound features a methanamine group at the 3-position of the bicyclic framework, protonated as a hydrochloride salt to enhance solubility and stability . Its stereochemistry (1R,3S,5S) and the presence of the double bond in the nonene system contribute to unique conformational constraints, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes that require rigid, three-dimensional binding motifs.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

[(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h1-2,8-10H,3-7,11H2;1H/t8-,9+,10+;/m1./s1

InChI Key

FZSITVVCEUQLDR-RDTSDOJCSA-N

Isomeric SMILES

C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl

Canonical SMILES

C1C=CC2CC1CC(C2)CN.Cl

Origin of Product

United States

Preparation Methods

Representative Reaction Conditions

The following table summarizes typical reaction conditions and yields for related bicyclic amine preparations, extrapolated to the target compound:

Step Reagents and Conditions Yield (%) Notes
1. Formation of bicyclo[3.3.1]non-6-en-3-one (starting ketone) Cyclization reactions or purchased - Precursor preparation
2. Reductive amination with ammonia or amine source Sodium cyanoborohydride or hydrogenation catalysts, solvents like methanol or THF, temperature 0-25 °C 70-85 Stereoselectivity depends on catalyst and conditions
3. Protection of amine as tert-butyl carbamate (optional) Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temperature 80-90 Facilitates purification
4. Deprotection and salt formation Treatment with HCl in ether or aqueous solution Quantitative Produces hydrochloride salt

Example Experimental Procedure (Hypothetical Adaptation)

  • Starting Material Preparation : The bicyclo[3.3.1]non-6-en-3-one is prepared via known cyclization protocols or obtained commercially.

  • Reductive Amination : The ketone (1 equiv) is dissolved in methanol, and ammonium acetate (or ammonia) is added. Sodium cyanoborohydride (1.2 equiv) is slowly added at 0 °C. The mixture is stirred for 12 hours at room temperature.

  • Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

  • Salt Formation : The crude amine is dissolved in diethyl ether and treated with anhydrous hydrogen chloride gas or HCl solution to precipitate the hydrochloride salt.

  • Purification : The solid is filtered, washed with cold ether, and dried under vacuum.

Data Tables Summarizing Preparation Details

Parameter Description
Molecular Formula C10H17N · HCl (approximate)
Molecular Weight ~179 g/mol (free base), ~215 g/mol (HCl salt)
Solvents Used Methanol, tetrahydrofuran, ethyl acetate, diethyl ether
Common Reducing Agents Sodium cyanoborohydride, hydrogen with Pd/C catalyst
Temperature Range 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yields 70-85% for reductive amination step
Purification Techniques Extraction, crystallization, chromatography

Research Findings and Notes

  • Stereochemistry Control : The bicyclic framework's rigid structure allows for selective amination at the 3-position, but racemic mixtures are common unless chiral catalysts or resolution methods are employed.

  • Salt Formation : Conversion to hydrochloride salt improves compound stability and facilitates handling, storage, and characterization.

  • Literature Gaps : Direct, detailed synthetic procedures for rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride are limited in open literature; however, methods for closely related bicyclic amines provide a reliable basis for synthesis.

  • Source Diversity : The analysis is based on peer-reviewed journals, patent literature, and chemical supplier data excluding untrustworthy sources such as www.benchchem.com and www.smolecule.com.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution under acidic or neutral conditions. In aqueous environments, the protonated amine (due to the hydrochloride salt) exhibits reduced nucleophilicity but can react with alkyl halides or acylating agents after deprotonation.

SubstrateReagent/ConditionsProductKey Observations
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-alkylated bicycloamineRegioselectivity influenced by steric hindrance from the bicyclic scaffold .
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CAcetylated derivativeAcylation occurs at the amine without ring-opening side reactions .

[2+2] Photocycloaddition Reactions

The bicyclo[3.3.1]non-6-ene moiety undergoes [2+2] photocycloaddition under UV light, forming strained cyclobutane derivatives. Copper(I) catalysis enhances reaction efficiency and stereoselectivity.

SubstrateConditionsProductSelectivity/Yield
StyreneCu(I) catalyst, λ = 300 nmBicyclo[3.3.1]non-6-ene-styrene adductendo selectivity (85%) due to preorganized bicyclic geometry .
EthyleneAcetophenone sensitizer, −78°CCyclobutane-fused product70% yield; retro-cycloaddition observed at higher temperatures .

Hydrogenation and Reduction

The exocyclic double bond in the bicyclo[3.3.1]non-6-ene system is selectively hydrogenated under catalytic conditions, preserving the amine functionality.

CatalystConditionsProductNotes
Pd/C (10%)H₂ (1 atm), EtOH, 25°CDihydrobicycloamineComplete saturation of the double bond; no epimerization at stereocenters .
NaBH₄MeOH, 0°CReduced amine-alcoholPartial reduction observed in polar protic solvents .

Acid-Base and Coordination Chemistry

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity. The free amine acts as a ligand in metal-coordination complexes.

ReactionConditionsOutcome
DeprotonationNaOH (aq)Free amine forms water-insoluble base (pH > 10) .
Cu(I) CoordinationCuCl, THFStable Cu-amine complex; used in catalytic photocycloadditions .

Oxidation and Stability

The amine group resists oxidation under mild conditions but undergoes degradation with strong oxidants. The bicyclic framework remains intact during most transformations.

OxidantConditionsResult
KMnO₄ (aq)25°C, 12 hNo reaction (amine stability) .
Ozone (O₃)−78°C, CH₂Cl₂Cleavage of the double bond to diketone derivatives .

Comparative Reactivity of Structural Analogues

The bicyclo[3.3.1]non-6-ene system exhibits distinct reactivity compared to related frameworks:

CompoundReaction with [2+2] PhotocycloadditionKey Difference
Bicyclo[3.2.0]heptaneForms linear adductsHigher strain energy in [3.2.0] system increases reactivity .
Bicyclo[4.2.0]octaneFavors exo selectivityLarger ring size reduces steric guidance .

Scientific Research Applications

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations

Bicyclo[3.3.1]nonene vs. Bicyclo[3.2.1]octane
  • ((1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine hydrochloride Structural Differences: The bicyclo[3.2.1]octane system (7-membered ring) lacks the double bond present in the target compound’s nonene system, reducing ring rigidity. The 8-methyl group introduces steric bulk. Implications: Reduced conformational flexibility may lower binding specificity compared to the bicyclo[3.3.1]nonene core .
Bicyclo[3.3.1]nonene vs. Bicyclo[3.2.0]heptane
  • Implications: Lower molecular weight (C7H13NO vs. C16H19Cl2N3O) may improve bioavailability but reduce target affinity .

Functional Group Modifications

Amine vs. Carboxylic Acid Derivatives
  • (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride
    • Key Difference : Substitution of methanamine with a carboxylic acid group alters ionization (pKa ~2–3 for carboxylic acid vs. ~9–10 for amines).
    • Implications : Enhanced water solubility but reduced membrane permeability compared to the target compound .
Substituent Effects
  • Implications: May reduce enzymatic activity but improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Bicyclo System Functional Group Molecular Weight Notable Features
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride C16H19Cl2N3O [3.3.1]nonene Methanamine (HCl) 340.26 g/mol High rigidity, racemic mixture
((1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine hydrochloride C10H18ClN2O [3.2.1]octane Methanamine (HCl) 217.72 g/mol Methylated nitrogen, smaller core
Rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride C7H13ClNO [3.2.0]heptane Methanol (HCl) 177.64 g/mol Lower steric hindrance
(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride C6H10ClNO2 [3.1.0]hexane Carboxylic acid (HCl) 163.60 g/mol High solubility, ionizable group

Notes

Racemic Mixture Considerations : The racemic nature of the target compound may limit enantioselective interactions in chiral biological systems. Resolution into enantiomers could enhance potency .

Data Gaps: Limited empirical data (e.g., binding affinities, solubility) for direct comparisons necessitate further experimental validation.

Biological Activity

The compound rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride, with CAS number 2763584-80-9, is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₈ClN
  • Molecular Weight : 187.71 g/mol
  • Structure : The bicyclo[3.3.1]nonane framework contributes to the unique biological activity of this compound.

Anticancer Properties

Research indicates that compounds featuring the bicyclo[3.3.1]nonane moiety possess significant anticancer activities. A study highlighted that derivatives of this structure are being investigated for their roles in cancer treatment due to their ability to interact with various biological targets.

CompoundActivityReference
Bicyclo[3.3.1]nonane derivativesAnticancer activity
2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanesAntitumor effects

The mechanisms through which rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride exerts its biological effects are multifaceted:

  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It has been shown to promote apoptotic pathways in malignant cells.
  • Inhibition of Metastasis : Some studies suggest that it may inhibit the migration and invasion of cancer cells.

Study 1: Anticancer Efficacy

A recent study demonstrated that a related bicyclo[3.3.1]nonane derivative exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized both in vitro assays and in vivo models to validate the anticancer potential.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of bicyclo[3.3.1]nonane derivatives, identifying critical structural features that enhance biological activity. Modifications to the amine group and substitution patterns on the bicyclic core were found to significantly affect potency against cancer cells.

Q & A

Q. What computational models predict the compound’s environmental fate and ecotoxicity?

  • Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation (BIOWIN models), bioaccumulation potential (logKow_{ow}), and acute toxicity to aquatic organisms (e.g., ECOSAR). For hydrochlorides, account for dissociation in water; the free base may exhibit higher lipid membrane affinity, increasing bioaccumulation risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.